- Highly enantioselective [3+2] coupling of cyclic enamides with quinone monoimines promoted by a chiral phosphoric acidChemical Communications (Cambridge, 2016, 52(56), 8757-8760,
Cas no 93742-85-9 (5-Fluoro-1-tetralone)

5-Fluoro-1-tetralone 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-1-tetralone
- 1(2H)-Naphthalenone, 5-fluoro-3,4-dihydro-
- 5-fluoro-3,4-dihydro-2H-naphthalen-1-one
- 5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Fluoro-1,2,3,4-tetrahydro-1-naphthalenone
- 5-FLUORO-3,4-DIHYDRO-1(2H)-NAPHTHALENONE
- 5-Fluoro-alpha-Tetralone;2(1H)-Naphthalenone,5-fluoro-3,4-dihydro-(9CI);5-fluoro-3,4-dihydronaphthalen-1(2H)-one;5-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- BCP27913
- SCHEMBL1151120
- DTXSID80573267
- AM9509
- 5-Fluorotetralin-1-one
- DS-13063
- 5-FLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- MFCD08234371
- AB43579
- FT-0659852
- 5-fluorotetralone
- ALVLPJZOYNSRRX-UHFFFAOYSA-N
- A25860
- AKOS006284988
- 5-Fluoro-alpha-Tetralone
- EN300-128050
- J-517496
- AC-31624
- CS-B0543
- 93742-85-9
- 5-Fluoro-3,4-dihydro-1(2H)-naphthalenone (ACI)
- SY042708
-
- MDL: MFCD08234371
- インチ: 1S/C10H9FO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2
- InChIKey: ALVLPJZOYNSRRX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2C(CCCC=21)=O
計算された属性
- せいみつぶんしりょう: 164.06400
- どういたいしつりょう: 164.063743068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.198
- ふってん: 265.6℃ at 760 mmHg
- フラッシュポイント: 265.6 °C at 760 mmHg
- 屈折率: 1.542
- PSA: 17.07000
- LogP: 2.34470
5-Fluoro-1-tetralone セキュリティ情報
5-Fluoro-1-tetralone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
5-Fluoro-1-tetralone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-128050-0.5g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.5g |
$188.0 | 2023-06-07 | |
eNovation Chemicals LLC | Y0991091-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 95% | 1g |
$400 | 2024-08-02 | |
eNovation Chemicals LLC | Y1009512-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 95% | 5g |
$1040 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0316-5g |
5-Fluoro-3,4-dihydro-2H-naphthalen-1-one |
93742-85-9 | 97% | 5g |
¥8131.86 | 2025-01-21 | |
Enamine | EN300-128050-0.05g |
5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one |
93742-85-9 | 95% | 0.05g |
$56.0 | 2023-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 250mg |
¥1,205.10 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F894972-1g |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | ≥95% | 1g |
¥3,016.80 | 2022-01-12 | |
Apollo Scientific | PC904824-250mg |
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one |
93742-85-9 | 97% | 250mg |
£130.00 | 2025-02-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-50mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 50mg |
370.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW647-200mg |
5-Fluoro-1-tetralone |
93742-85-9 | 95+% | 200mg |
929.0CNY | 2021-07-12 |
5-Fluoro-1-tetralone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Toluene ; 1 h, reflux
- Preparation of heterocycle-substituted N-benzoxazinylpropanamides as glucocorticoid receptor binders and agonists for the treatment of inflammatory, allergic and skin diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 3
- Synthesis of Novel Pterocarpen Analogues via [3 + 2] Coupling-Elimination Cascade of α,α-Dicyanoolefins with Quinone MonoiminesJournal of Heterocyclic Chemistry, 2019, 56(5), 1672-1683,
ごうせいかいろ 4
- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic InvestigationsChemistry - A European Journal, 2015, 21(14), 5561-5583,
ごうせいかいろ 5
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 30 min, 50 °C; 50 °C → rt
1.3 Solvents: Dimethylformamide ; rt; 1 h, 150 °C; 150 °C → rt
1.4 Solvents: Water ; 1.5 h, 150 °C
- Preparation of benzimidazole derivatives as ORL-1 receptor agonists for treatment of central nervous system diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 6
1.2 Reagents: Aluminum chloride ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
- Preparation of purinones and imidazopyridinones as JAK3 kinase inhibitors useful as immunosuppressants, United States, , ,
ごうせいかいろ 7
1.2 Reagents: Aluminum chloride ; overnight, 0 °C → rt
1.3 Reagents: Water ; cooled
- Preparation of purine and imidazopyridine derivatives for immunosuppression, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 30 min, rt; 2 h, rt
1.5 2 h, rt → 90 °C
1.6 Reagents: Water Solvents: Dichloromethane ; cooled
- Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylationNature Chemistry, 2017, 9(6), 558-562,
ごうせいかいろ 9
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, -10 °C
1.3 Reagents: Water ; cooled
- Preparation of substituted aromatic carboxamide and urea derivatives as vanilloid receptor ligands for the treatment of pain, World Intellectual Property Organization, , ,
ごうせいかいろ 10
- Preparation of indan-1-ylideneacetamides and analogs as muscle relaxants, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- Preparation of indanylideneacetamides, naphthylideneacetamides, and benzopyranylideneacetamides as muscle relaxants., United States, , ,
ごうせいかいろ 12
- Preparation of substituted N-(spiro[indene-2,7'-quinazolin]-4'-yl)piperazines as Kras G12C inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 13
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Solvents: Water ; cooled
- Preparation of 7-substituted purine derivatives as inhibitors of tyrosine kinase Jak3 for immunosuppression, United States, , ,
ごうせいかいろ 14
1.2 Reagents: Thionyl chloride ; 2 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Dichloromethane ; 19 h, rt
- Preparation of cercosporamide derivatives having hypoglycemic effect, Japan, , ,
ごうせいかいろ 15
- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein RearrangementAngewandte Chemie, 2013, 52(35), 9266-9270,
ごうせいかいろ 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
- Preparation of substituted fluoroethylcyano guanidines as therapeutic α2 adrenergic agents, United States, , ,
ごうせいかいろ 17
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.3 Reagents: Thionyl chloride Solvents: Benzene ; 4 h, reflux; reflux → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 14 h, 0 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
- Preparation of substituted fluoroethyl ureas as alpha 2 adrenergic agents, United States, , ,
ごうせいかいろ 18
1.2 Reagents: Aluminum chloride ; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; cooled
- Preparation of 7-substituted purine derivatives as immunosuppressants, World Intellectual Property Organization, , ,
ごうせいかいろ 19
- Preparation of cercosporamide derivatives having hypoglycemic effect, World Intellectual Property Organization, , ,
5-Fluoro-1-tetralone Raw materials
- 4-(2-Fluorophenyl)butanal
- 2-Butenoic acid, 4-(2-fluorophenyl)-4-oxo-
- 2-(2-Fluorophenyl)ethanol
- Dimethyl malonate
- 4-(2-Fluorophenyl)butyryl chloride
- 4-(2-Fluorophenyl)butanenitrile
- 5-Amino-3,4-dihydronaphthalen-1(2H)-one
- (2-Carboxyethyl)-triphenylphosphonium Chloride
- 2-Fluorobenzaldehyde
- 4-(3-Fluorophenyl)butanoic acid
- 4-(2-Fluorophenyl)butanoic acid
5-Fluoro-1-tetralone Preparation Products
5-Fluoro-1-tetralone 関連文献
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
4. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
7. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
5-Fluoro-1-tetraloneに関する追加情報
5-Fluoro-1-tetralone (CAS No. 93742-85-9): A Comprehensive Overview
5-Fluoro-1-tetralone, also known by its CAS registry number 93742-85-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetralones, which are derivatives of tetralin (also known as 1,2,3,4-tetrahydronaphthalene). The presence of a fluorine atom at the fifth position of the tetralone ring introduces unique electronic and structural properties, making it a subject of interest for researchers exploring its potential applications in drug design and material science.
The molecular structure of 5-fluoro-1-tetralone consists of a naphthalene-like framework with a ketone group at the first position and a fluorine substituent at the fifth position. This arrangement imparts distinct electronic characteristics, including increased electrophilicity at the carbonyl group due to the electron-withdrawing effect of the fluorine atom. Recent studies have highlighted the importance of such structural features in modulating the compound's reactivity and bioavailability, making it a promising candidate for various chemical transformations and biological assays.
One of the most notable aspects of 5-fluoro-1-tetralone is its role in synthetic chemistry as an intermediate in the synthesis of more complex molecules. Researchers have employed this compound as a building block for constructing bioactive compounds with potential therapeutic applications. For instance, its participation in enantioselective reactions has been explored to synthesize chiral tetralone derivatives, which are valuable in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
In terms of pharmacological applications, 5-fluoro-1-tetralone has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. While its activity is not as potent as that of established nonsteroidal anti-inflammatory drugs (NSAIDs), ongoing research aims to optimize its structure to enhance its therapeutic efficacy while minimizing adverse effects.
Another area where 5-fluoro-1-tetralone has shown promise is in material science, particularly in the development of advanced materials with tailored electronic properties. The fluorine substituent introduces a degree of electron deficiency into the aromatic system, which can be exploited to create materials with enhanced electrical conductivity or photovoltaic properties. Preliminary studies have explored its use as a precursor for synthesizing organic semiconductors, though further research is required to fully realize its potential in this domain.
From a synthetic perspective, 5-fluoro-1-tetralone can be synthesized via several routes, including Friedel-Crafts acylation and subsequent fluorination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact associated with its production. These developments have facilitated access to larger quantities of the compound for both academic research and industrial applications.
In conclusion, 5-fluoro-1-tetralone (CAS No. 93742-85-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel compounds with therapeutic or material-based applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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